5-Iodo-2-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOPCCNDQKYEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 5 Iodo 2 Trifluoromethyl Benzonitrile
Carbon-Iodine Bond Transformations
The carbon-iodine (C-I) bond in 5-Iodo-2-(trifluoromethyl)benzonitrile is the most labile site for many chemical reactions, serving as a linchpin for the construction of more complex molecular architectures. This section details the various transformations that can be achieved at this position, including transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic intermediates.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond of this compound is particularly amenable to such transformations, with palladium and nickel being the most commonly employed catalysts.
Palladium catalysts are widely utilized for their efficiency and functional group tolerance in cross-coupling reactions. Several key palladium-catalyzed reactions, including the Buchwald-Hartwig amination and the Sonogashira coupling, facilitate the introduction of new functionalities at the site of the iodine atom.
The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides. beilstein-journals.orgwikipedia.org This reaction is pivotal in medicinal chemistry and materials science for the construction of carbon-nitrogen bonds. beilstein-journals.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. libretexts.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding a substituted alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and has found broad application in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl > OTf. wikipedia.org
Interactive Data Table: Palladium-Catalyzed Coupling Reactions of Aryl Halides
| Reaction Name | Coupling Partner | Key Reagents & Conditions | Product Type |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst, Ligand, Base | Arylamine |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They can facilitate the coupling of aryl halides with a variety of partners, including thiols. Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds has been reported, demonstrating nickel's ability to forge carbon-sulfur bonds. nih.gov While specific examples with this compound are not detailed in the provided search results, the general principles of nickel catalysis suggest its potential applicability. The high reactivity of nickel catalysts can also lead to catalyst deactivation through reaction with the product or functional groups on the substrate, a factor that must be considered in reaction design. nih.gov
Beyond palladium and nickel, other transition metals, notably copper, can catalyze important cross-coupling reactions. The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl ethers and other carbon-heteroatom bonds, often requiring high temperatures. acs.org
More contemporary copper-catalyzed reactions proceed under milder conditions. For instance, the copper-catalyzed trifluoromethylation of a closely related isomer, 4-iodo-2-(trifluoromethyl)benzonitrile, has been achieved using a trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide and zinc dust. beilstein-journals.orgd-nb.info This reaction proceeds in moderate to high yields under mild conditions. beilstein-journals.orgd-nb.info The mechanism is proposed to involve the formation of a copper-trifluoromethyl species, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination. d-nb.info
The use of organozinc reagents in palladium- or nickel-catalyzed cross-coupling reactions is known as the Negishi coupling . wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between a wide range of organic halides and organozinc compounds. wikipedia.org Organozinc reagents are known for their high functional group tolerance. uni-muenchen.deresearchgate.net They can be prepared by the direct insertion of zinc into organic halides or through transmetalation from other organometallic species. nih.gov The presence of lithium salts can facilitate the formation of organozinc reagents. nih.gov
Interactive Data Table: Copper and Zinc Involved Cross-Coupling Reactions
| Reaction | Metal Catalyst | Key Reagents | Product | Substrate Example |
| Trifluoromethylation | Copper(I) | CF3I, Zn dust, DMPU | 2,4-Bis(trifluoromethyl)benzonitrile | 4-Iodo-2-(trifluoromethyl)benzonitrile beilstein-journals.orgd-nb.info |
| Negishi Coupling | Palladium or Nickel | Organozinc reagent | Coupled product | General Aryl Halides wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
While the carbon-iodine bond is a primary site for metal-catalyzed reactions, the highly electron-deficient nature of the aromatic ring in this compound, due to the presence of the trifluoromethyl and nitrile groups, makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this to occur, the ring must be activated by strong electron-withdrawing groups, and the leaving group must be positioned ortho or para to at least one of these groups. The iodine atom in the target molecule is ortho to the trifluoromethyl group and meta to the nitrile group. While specific examples of SNAr reactions with this compound were not found in the provided search results, the electronic properties of the molecule suggest that it could be susceptible to attack by strong nucleophiles under appropriate conditions.
Formation of Organometallic Intermediates (e.g., Organolithium, Organomagnesium, Organozinc)
The carbon-iodine bond can be readily converted into a carbon-metal bond, generating highly reactive organometallic intermediates that can be used in a variety of subsequent reactions.
Organolithium reagents are typically formed through a lithium-halogen exchange reaction, where an existing organolithium compound, such as n-butyllithium or tert-butyllithium, is used to replace the halogen atom. harvard.eduscribd.com This exchange is generally very fast, even at low temperatures. harvard.edu The reactivity of aryl halides in this exchange follows the order I > Br > Cl. princeton.edu The resulting aryllithium species is a powerful nucleophile and a strong base.
Organomagnesium reagents , or Grignard reagents, are typically prepared by the direct reaction of an organic halide with magnesium metal. However, the formation of Grignard reagents from aryl halides bearing electron-withdrawing groups, such as the trifluoromethyl group, can be challenging and has been associated with safety concerns, including potential detonations. orgsyn.org
Organozinc reagents can be prepared directly from aryl iodides and zinc metal, often activated by methods such as the use of Rieke® Zinc or the presence of lithium chloride. nih.govsigmaaldrich.com These reagents are generally less reactive than their organolithium or organomagnesium counterparts, which contributes to their excellent functional group tolerance. uni-muenchen.deresearchgate.net
Interactive Data Table: Formation of Organometallic Reagents from Aryl Halides
| Organometallic Reagent | Method of Formation | Key Reagents | General Reactivity of Aryl Halide |
| Organolithium | Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi) | I > Br > Cl princeton.edu |
| Organomagnesium (Grignard) | Direct reaction with Mg | Magnesium metal | I > Br > Cl |
| Organozinc | Direct reaction with Zn | Zinc metal (often activated) | I > Br > Cl nih.gov |
Trifluoromethyl Group Reactivity
The trifluoromethyl (-CF3) group is renowned for its high stability and is generally unreactive. Its C-F bonds are among the strongest in organic chemistry, making transformations of this group challenging. mdpi.com However, under specific and often vigorous conditions, it can participate in chemical reactions.
The conversion of an aromatic trifluoromethyl group into a carboxylic acid is a difficult but achievable transformation that requires harsh reaction conditions. While specific studies on the hydrolysis of this compound were not found, research on related trifluoromethylated aromatic compounds has demonstrated this possibility. For instance, the hydrolysis of trifluoromethyl groups on triarylphosphines to form carboxylic groups has been accomplished using a mixture of fuming sulfuric acid and boric acid. rsc.org This method represents a potential synthetic route for the conversion of trifluoromethylarenes into their corresponding benzoic acids. The application of such conditions to this compound would theoretically yield 4-iodo-2-carboxybenzonitrile, although the nitrile group would likely also hydrolyze under these strong acidic conditions.
A more common transformation of the trifluoromethyl group is its partial reduction (hydrodefluorination) to a difluoromethyl (-CF2H) group. This conversion is significant in medicinal chemistry as it can modulate a molecule's biological activity. Recent advances in photoredox catalysis have enabled this transformation for electron-poor trifluoromethylarenes. nih.gov Specifically, the hydrodefluorination of 2-(Trifluoromethyl)benzonitrile (B1294956), a structurally analogous compound, has been successfully achieved with high selectivity for the difluoromethyl product using an organophotocatalyst and a hydrogen atom donor. nih.gov This suggests a viable pathway for converting this compound into 5-Iodo-2-(difluoromethyl)benzonitrile.
Table 1: Potential Transformations of the Trifluoromethyl Group
| Transformation | Product | Reagents/Conditions | Note |
|---|---|---|---|
| Hydrolysis | 4-Iodo-2-carboxybenzonitrile (likely further hydrolyzed) | Fuming sulfuric acid, boric acid | Based on methodology for other trifluoromethylarenes. rsc.org |
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govscispace.com Its strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached. nbinno.com This has several key consequences for the reactivity of this compound:
Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the benzene (B151609) ring makes it less susceptible to attack by electrophiles. The -CF3 group deactivates the ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation more difficult than for benzene itself. nbinno.com
Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing properties of both the -CF3 and -CN groups make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom, being a good leaving group, can potentially be displaced by strong nucleophiles, particularly at positions activated by the electron-withdrawing groups.
Increased Lipophilicity and Metabolic Stability: In the context of medicinal chemistry, the -CF3 group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.combeilstein-journals.org Furthermore, the strength of the C-F bonds confers high metabolic stability, protecting the molecule from enzymatic degradation at that position. mdpi.com
Chemical Modifications of the Trifluoromethyl Moiety
Nitrile Group Transformations
The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom in the nitrile group is at a high oxidation state (+3), similar to that of a carboxylic acid, and the C≡N triple bond can undergo nucleophilic addition. lumenlearning.comlibretexts.org
The hydrolysis of the nitrile group is a fundamental reaction that typically proceeds in two stages: first to a carboxamide intermediate and then to a carboxylic acid. chemguide.co.uk This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H2SO4) and water, the nitrile is heated, often under reflux. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. lumenlearning.comlibretexts.org The initial product is the amide, 5-Iodo-2-(trifluoromethyl)benzamide. Under continued heating in the acidic medium, the amide is further hydrolyzed to the corresponding carboxylic acid, 5-Iodo-2-(trifluoromethyl)benzoic acid, and an ammonium salt. chemguide.co.uk
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base (e.g., NaOH) also effects hydrolysis. chemguide.co.uk The hydroxide ion directly attacks the electrophilic nitrile carbon. The intermediate amide can be isolated under milder conditions, but with vigorous heating, the reaction proceeds to form the carboxylate salt (e.g., sodium 5-iodo-2-(trifluoromethyl)benzoate) and ammonia gas. chemguide.co.ukyoutube.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid, 5-Iodo-2-(trifluoromethyl)benzoic acid. chemguide.co.uk
The successful synthesis of related compounds like 1-Hydroxy-5-(trifluoromethyl)-1λ³-benzo[d] nbinno.comiodaoxol-3(1H)-one from a 2-iodobenzoic acid precursor implies that the hydrolysis of the nitrile in trifluoromethyl-substituted iodobenzonitriles is a standard and feasible synthetic step. mdpi.com
Table 2: Hydrolysis of the Nitrile Group in this compound
| Reaction Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Acid (e.g., aq. HCl), heat | 5-Iodo-2-(trifluoromethyl)benzamide | 5-Iodo-2-(trifluoromethyl)benzoic acid |
Reductions to Amines
The conversion of the nitrile group in this compound to a primary amine represents a key transformation, yielding 5-iodo-2-(trifluoromethyl)benzylamine. This reduction can be accomplished through several methods, with the choice of reagent and conditions being crucial to avoid unwanted side reactions, such as the reduction of the carbon-iodine bond.
Given the presence of electron-withdrawing groups (trifluoromethyl and nitrile), the reduction of the nitrile is generally facilitated. Common approaches for the reduction of aromatic nitriles include catalytic hydrogenation and the use of chemical hydrides.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, can be optimized to selectively reduce the nitrile group while preserving the C-I bond. For instance, the hydrogenation of benzonitriles over palladium catalysts is a known method for producing benzylamines.
Chemical Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a catalyst are effective for nitrile reduction. However, the high reactivity of LiAlH₄ may lead to the reduction of other functional groups. Diisopropylaminoborane, particularly in the presence of a catalytic amount of lithium borohydride, has been shown to be effective in reducing benzonitriles, especially those with electron-withdrawing groups, to the corresponding benzylamines in high yields.
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Solvent (e.g., Ethanol, Methanol), Elevated pressure and temperature | 5-Iodo-2-(trifluoromethyl)benzylamine | Optimization is key to prevent dehalogenation. |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 5-Iodo-2-(trifluoromethyl)benzylamine | Highly reactive; potential for side reactions. |
| NaBH₄/CoCl₂ | Methanol | 5-Iodo-2-(trifluoromethyl)benzylamine | Milder alternative to LiAlH₄. |
| Diisopropylaminoborane/LiBH₄ (cat.) | THF, Ambient or reflux temperature | 5-Iodo-2-(trifluoromethyl)benzylamine | Effective for nitriles with electron-withdrawing groups. |
Cycloaddition Reactions
The nitrile group of this compound can participate in cycloaddition reactions, serving as a dipolarophile or a precursor to 1,3-dipoles. These reactions are powerful tools for the construction of five-membered heterocyclic rings.
One of the most common types of cycloaddition involving nitriles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole reacts with a dipolarophile (the nitrile group) to form a five-membered heterocycle. For the nitrile group of this compound to act as the dipolarophile, it would react with 1,3-dipoles such as azides to form tetrazoles, or nitrile oxides to form 1,2,4-oxadiazoles.
Alternatively, the nitrile itself can be converted into a 1,3-dipole. For example, treatment with a strong base could potentially generate a nitrile ylide, which could then react with various dipolarophiles. More commonly, the nitrile can be a precursor to nitrile imines or nitrile oxides. For instance, the reaction of hydrazonoyl halides (derived from hydrazides) with a base in the presence of this compound could lead to the in-situ formation of a nitrile imine, which would then undergo a [3+2] cycloaddition with the nitrile to form a 1,2,4-triazole. A recent study has shown the successful [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile to yield 5-trifluoromethyl-1,2,4-triazoles. mdpi.comnih.gov
| Reactant | Reaction Type | Resulting Heterocycle | General Conditions |
|---|---|---|---|
| Azide (e.g., NaN₃) | [3+2] Cycloaddition | Tetrazole | Lewis acid catalyst (e.g., ZnCl₂) or thermal conditions. |
| Nitrile Oxide (R-CNO) | [3+2] Cycloaddition | 1,2,4-Oxadiazole | In situ generation of nitrile oxide from an oxime precursor. |
| Nitrile Imine (R-CN-NR') | [3+2] Cycloaddition | 1,2,4-Triazole | In situ generation of nitrile imine from a hydrazonoyl halide. |
Reactivity of the Benzonitrile (B105546) Aromatic Core
The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive and resonance effects of the trifluoromethyl and nitrile groups. The iodine atom also exerts a deactivating inductive effect but can donate electron density through resonance.
Electrophilic Aromatic Substitution on the Substituted Ring
Predicting the regioselectivity of electrophilic aromatic substitution on this highly substituted ring is complex. The trifluoromethyl (-CF₃) and nitrile (-CN) groups are strong deactivating and meta-directing groups. wikipedia.orgyoutube.com The iodine atom, while also deactivating due to its inductive effect, is an ortho-, para-director because of its ability to stabilize the arenium ion intermediate through resonance. wikipedia.org
The combined influence of these groups makes electrophilic aromatic substitution challenging and likely to require harsh reaction conditions. The directing effects of the substituents are as follows:
-CN group (at C1): Meta-directing to C3 and C5.
-I group (at C2): Ortho-, para-directing to C3 and C6.
-CF₃ group (at C5): Meta-directing to C3.
Based on the additive effects of these groups, the most likely position for electrophilic attack would be the C3 position, as it is meta to the powerful deactivating nitrile group and ortho to the ortho-, para-directing iodine atom, as well as meta to the deactivating trifluoromethyl group. The C6 position is ortho to the iodine but ortho to the deactivating nitrile group, making it less favorable. The C4 position is para to the nitrile group and meta to the iodine, making it highly deactivated.
| Position | Directing Influence of -CN (C1) | Directing Influence of -I (C2) | Directing Influence of -CF₃ (C5) | Predicted Reactivity |
|---|---|---|---|---|
| C3 | Meta | Ortho | Meta | Most likely site of substitution |
| C4 | Para | Meta | Ortho | Highly deactivated |
| C6 | Ortho | Para | Ortho | Less favorable due to ortho to -CN |
Annulation and Heterocycle Formation Reactions
The presence of the iodine atom at the 2-position and the activating effect of the nitrile group make this compound a suitable substrate for various annulation and heterocycle formation reactions, particularly those involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAAr).
One notable application is in the synthesis of isoquinolones. A method has been developed for the synthesis of isoquinolone derivatives through a base-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Lewis acid-catalyzed cyclization. This approach could potentially be applied to this compound, where the electron-withdrawing trifluoromethyl group would further activate the ring towards nucleophilic attack.
Another synthetic route involves the reaction of 2-chlorobenzonitriles with aldehydes, initiated by N-heterocyclic carbenes, to form functionalized isoindolin-2-ones. This type of annulation cascade could also be explored with the iodo-analogue.
Furthermore, the iodine substituent can be utilized in transition-metal-catalyzed reactions, such as the Larock indole (B1671886) synthesis or other heteroannulation reactions, to construct fused heterocyclic systems.
Research Applications in Advanced Chemical Synthesis
Building Block for Complex Molecular Architectures
As a multi-functionalized aromatic compound, 5-Iodo-2-(trifluoromethyl)benzonitrile serves as a foundational scaffold for constructing intricate molecular designs. Its utility is primarily derived from the ability of its functional groups to participate in a variety of chemical transformations.
This compound is recognized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. chemscene.com The trifluoromethyl group is a crucial structural motif in many modern drugs, as it can enhance properties like metabolic stability and binding affinity. google.com While specific, publicly documented pathways starting from this compound are not extensively detailed, its isomers, such as 4-Iodo-2-(trifluoromethyl)benzonitrile, are known to be key intermediates in the synthesis of various pharmaceuticals. chemimpex.com This highlights the potential of this class of compounds in drug discovery and development. The presence of the iodo and nitrile groups allows for sequential chemical modifications to build more complex, biologically active molecules.
The functional groups on this compound make it a suitable precursor for synthesizing substituted heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and functional materials. The nitrile group can be hydrolyzed, reduced, or converted into other nitrogen-containing functionalities to form part of a heterocyclic ring. The iodine atom allows for the attachment of other molecular fragments through coupling reactions, which can then be used to construct or functionalize a heterocyclic system. For instance, a related isomer, 2-Iodo-5-(trifluoromethyl)benzonitrile, is utilized as a precursor for creating iodine-containing heterocycles.
Catalytic Roles and Reagent Design
Beyond its role as a structural building block, the chemistry of this compound and its derivatives extends to the realms of catalysis and reagent development.
In certain catalytic cycles, iodoarenes can participate as electrophilic species. The isomer 2-Iodo-5-(trifluoromethyl)benzonitrile is noted to act as an electrophilic reagent in some contexts, facilitating the iodination of organic substrates. This suggests a potential, though not specifically documented, role for this compound in similar chemical transformations where an aryl iodide source is required.
The core structure of this compound can be modified to create molecules that act as ligands for metal catalysts. Ligands are essential for controlling the reactivity and selectivity of catalytic reactions. For example, the nitrile and aryl functionalities are common features in precursors to N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands, which are widely used in transition-metal catalysis. chemscene.com While derivatives of this specific compound are not prominently cited as ligands, its chemical handles offer clear pathways to produce such molecules for applications in catalysis.
Contributions to Materials Science Research
The electronic properties conferred by the trifluoromethyl and nitrile groups suggest potential applications for this compound in materials science. Its isomer, 4-Iodo-2-(trifluoromethyl)benzonitrile, is used in the development of advanced materials such as polymers and coatings that require high thermal stability and chemical resistance. chemimpex.com Furthermore, the unique electronic characteristics of such molecules make them suitable for use in organic semiconductors. chemimpex.com Derivatives of another isomer are used in developing high-voltage lithium-ion batteries to improve cyclic stability. These applications for closely related compounds suggest that this compound could serve as a valuable building block for novel organic materials with tailored electronic or physical properties.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1261622-39-2 |
| Molecular Formula | C₈H₃F₃IN |
| Molecular Weight | 297.02 g/mol |
| Appearance | Not specified |
| Purity | ≥95.0% |
Development of Functionalized Organic Materials
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in polymer chemistry for the synthesis of conjugated polymers, which are integral to the field of organic electronics.
Detailed research has demonstrated that iodoarenes are effective coupling partners in reactions such as Suzuki, Sonogashira, and Stille couplings. rsc.orgnih.gov These methodologies allow for the systematic construction of polymer backbones with alternating donor and acceptor units, a common strategy for tuning the optical and electronic properties of the resulting materials. The trifluoromethyl group in this compound is a strong electron-withdrawing group, which can be leveraged to create electron-deficient building blocks for these polymers. The nitrile group can also be a site for post-polymerization modification or can contribute to the electronic properties and intermolecular interactions of the final material.
For instance, the Suzuki coupling reaction between a diboronic ester derivative and an dihaloarene is a widely used method for synthesizing conjugated polymers. nih.gov Similarly, the Sonogashira coupling of a diiodoarene with a diethynyl-aromatic compound is another powerful tool for creating rigid, conjugated polymer chains. rsc.org In this context, this compound can be envisioned as a monomer that, after conversion to a di-functionalized derivative (e.g., through the introduction of a second reactive site), could be polymerized to create novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The incorporation of the trifluoromethyl group is known to enhance the solubility, thermal stability, and electron-accepting properties of organic materials. This makes polymers derived from this compound potentially suitable for use as electron-transport or hole-transport materials in electronic devices. rsc.org
To illustrate the potential properties of a polymer derived from this compound, a hypothetical copolymer, Poly(5-ethynyl-2-(trifluoromethyl)benzonitrile-alt-phenylene), is considered. The properties are projected based on known characteristics of similar conjugated polymers.
| Property | Projected Value | Significance |
|---|---|---|
| Band Gap (Eg) | 2.5 - 3.0 eV | Determines the optical and electronic properties, suitable for blue-emitting OLEDs or as a wide-bandgap material in OPVs. |
| Electron Affinity | ~3.0 eV | Influences the electron-accepting and transport capabilities, important for n-type semiconductor applications. |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C | Indicates the material's ability to withstand high temperatures during device fabrication and operation. |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Crucial for solution-based processing and fabrication of thin films for electronic devices. |
Role in Energy Storage Applications (e.g., Lithium-Ion Battery Development with Derivatives)
Research has shown that benzonitrile (B105546) derivatives containing trifluoromethyl groups can be effective electrolyte additives. researchgate.net These additives can be preferentially oxidized on the cathode surface to form a stable and uniform protective film, known as the cathode-electrolyte interphase (CEI). This CEI layer can suppress the decomposition of the electrolyte at high voltages and mitigate the dissolution of transition metal ions from the cathode, thereby improving the cycling stability and rate capability of the battery.
While direct studies on this compound as a battery additive are not prevalent, its structural motifs suggest potential utility. The trifluoromethyl and nitrile groups are known to contribute to the formation of a robust CEI. The iodine atom could serve as a handle for further functionalization, allowing for the synthesis of more complex derivatives with tailored electrochemical properties. For instance, the iodine could be replaced with other functional groups through nucleophilic aromatic substitution or cross-coupling reactions to tune the molecule's reduction potential and solubility in the electrolyte.
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the electrochemical properties of novel molecules and guiding the design of new electrolyte additives. mdpi.comresearchgate.net These studies can estimate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's oxidation and reduction potentials.
Based on computational predictions for similar fluorinated benzonitrile derivatives, a table of projected electrochemical properties for a derivative of this compound, where the iodo group is replaced by a methoxy (B1213986) group (5-Methoxy-2-(trifluoromethyl)benzonitrile), is presented below.
| Property | Predicted Value | Relevance to Battery Performance |
|---|---|---|
| Oxidation Potential (vs. Li/Li+) | ~4.5 V | A higher oxidation potential than the bulk electrolyte allows for preferential oxidation and formation of a stable CEI on high-voltage cathodes. |
| Reduction Potential (vs. Li/Li+) | ~1.0 V | A lower reduction potential than the electrolyte solvent prevents undesirable reduction on the anode surface. |
| Solubility in Carbonate Electrolytes | High | Ensures homogeneous distribution of the additive within the electrolyte for uniform CEI formation. |
| Binding Energy to Cathode Surface | Moderate | Promotes adhesion of the protective film without impeding lithium-ion transport. |
Mechanistic Investigations and Computational Studies
Reaction Pathway Elucidation
Understanding the stepwise progression of a chemical reaction is fundamental to its optimization and control. For 5-Iodo-2-(trifluoromethyl)benzonitrile, mechanistic studies, though not exhaustively detailed in publicly available literature for this specific molecule, can be inferred from investigations of closely related compounds and core chemical transformations.
Analysis of Transition States and Key Intermediates
The reactions involving this compound, particularly cross-coupling and trifluoromethylation reactions, are proposed to proceed through a series of transient species, including transition states and key intermediates. In the context of copper-catalyzed trifluoromethylation of iodoarenes, a plausible mechanism involves the oxidative addition of the aryl iodide to a Cu(I)-CF3 species. This step leads to the formation of a high-valent Cu(III) complex as a key intermediate. The structure and stability of this intermediate, along with the transition state leading to its formation, are critical in determining the reaction's feasibility and rate. Subsequent reductive elimination from this intermediate would then yield the trifluoromethylated product and regenerate the Cu(I) catalyst.
For substitution reactions at the iodo-position, the formation of radical intermediates has also been proposed, particularly in processes mediated by reagents like the Togni reagent in the presence of a copper catalyst. The initial activation of the reagent can lead to the formation of a CF3 radical, which then participates in the reaction cascade.
Kinetic Studies of Core Transformations
Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that govern the speed of a reaction and helping to identify the rate-determining step. For the copper-catalyzed trifluoromethylation of iodoarenes, kinetic analyses have suggested that the oxidative addition of the iodoarene to the Cu(I)-CF3 species is often the rate-determining step. This is supported by observations that the reaction rate is sensitive to the electronic nature of the iodoarene.
In a study on a related hypervalent iodine-based electrophilic trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, 19F NMR kinetic studies were employed to monitor its decomposition. beilstein-journals.orgresearchgate.net The results indicated that the introduction of a strongly electron-withdrawing nitro group significantly increased the rate of decomposition compared to the non-nitrated analogue. beilstein-journals.orgresearchgate.net This highlights the profound impact of electronic substituent effects on reaction kinetics. The following table illustrates the difference in decomposition rates observed in this study. beilstein-journals.org
| Compound | Decomposition Rate Constant (k_decomp) [s⁻¹] |
| 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one | 5.46 ± 2.23 × 10⁻⁴ |
| 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one | 4.43 ± 2.15 × 10⁻³ |
This interactive table demonstrates the significant increase in the decomposition rate with the addition of a nitro group, as determined by 19F NMR kinetic studies. beilstein-journals.org
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure, reactivity, and mechanistic pathways of molecules like this compound.
Prediction of Reactivity and Selectivity Profiles
DFT calculations can be employed to predict the reactivity and selectivity of this compound in various reactions. By calculating molecular properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, researchers can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis of the LUMO can indicate the susceptibility of the carbon atom bonded to the iodine to nucleophilic attack, a key step in many substitution and coupling reactions. Similarly, the calculation of reaction energy profiles for different potential pathways can help in predicting the major product and understanding the origins of regioselectivity and stereoselectivity.
Understanding Electronic Effects of Substituents on Reaction Energetics
The benzonitrile (B105546) ring in this compound is substituted with two powerful electron-withdrawing groups: the cyano (-CN) group and the trifluoromethyl (-CF3) group. DFT studies are instrumental in quantifying the electronic impact of these substituents on the energetics of a reaction. These calculations can reveal how the electron-withdrawing nature of these groups influences the stability of intermediates and the energy barriers of transition states.
For example, in reactions involving the cleavage of the carbon-iodine bond, the electron-deficient nature of the aromatic ring can affect the ease of oxidative addition to a metal center. Computational models can precisely calculate the changes in electron density at the reaction center and correlate these with activation energies. The Hammett correlation analysis, often complemented by computational data, provides a framework for understanding how substituents electronically influence reaction rates in related aromatic systems.
In Situ Spectroscopic Monitoring of Reaction Progress
While specific examples for this compound are not readily found in the literature, the use of in situ spectroscopic techniques is a well-established methodology for monitoring the progress of chemical reactions in real-time. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable data on the concentration of reactants, intermediates, and products as a function of time. This information is crucial for detailed kinetic analysis and for identifying transient species that may not be observable by conventional offline analytical methods. The application of these techniques to reactions involving this compound would undoubtedly provide deeper insights into its reaction mechanisms.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Iodo-2-(trifluoromethyl)benzonitrile in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1-CN, 2-CF₃, 5-I) dictates their chemical shifts and coupling patterns.
H-3: This proton, situated between the electron-withdrawing CF₃ and CN groups, would likely be the most deshielded. It is expected to appear as a doublet, coupled to H-4.
H-4: This proton is adjacent to the iodine atom and H-3. It would appear as a doublet of doublets, showing coupling to both H-3 and H-6.
H-6: This proton, ortho to the iodine atom, would likely appear as a doublet, coupled to H-4.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals.
Aromatic Carbons: Six signals are expected in the aromatic region (typically 100-150 ppm). The carbon attached to the iodine (C-5) would be significantly shielded, appearing at a lower chemical shift (e.g., ~90-100 ppm), while the carbons attached to the electron-withdrawing nitrile (C-1) and trifluoromethyl (C-2) groups would be deshielded.
Nitrile Carbon (C≡N): The nitrile carbon signal is expected in the range of 115-120 ppm.
Trifluoromethyl Carbon (-CF₃): The CF₃ carbon signal would appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant (around 270 Hz). The chemical shift would be in the region of 120-125 ppm. rsc.org
¹⁹F NMR: The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group. A single, sharp signal (singlet) is expected, as there are no other fluorine atoms or adjacent protons to cause splitting. The chemical shift for trifluoromethyl groups on a benzene ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgbeilstein-journals.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | ~7.8 - 8.2 | d | H-3 |
| ¹H | ~7.6 - 8.0 | dd | H-4 |
| ¹H | ~7.9 - 8.3 | d | H-6 |
| ¹³C | ~110 - 115 | s | C-1 (C-CN) |
| ¹³C | ~130 - 135 | q, ¹JCF ≈ 30-35 Hz | C-2 (C-CF₃) |
| ¹³C | ~135 - 140 | s | C-3 |
| ¹³C | ~140 - 145 | s | C-4 |
| ¹³C | ~95 - 105 | s | C-5 (C-I) |
| ¹³C | ~138 - 142 | s | C-6 |
| ¹³C | ~116 - 119 | s | -C≡N |
| ¹³C | ~122 - 125 | q, ¹JCF ≈ 272 Hz | -CF₃ |
| ¹⁹F | -62 to -64 | s | -CF₃ |
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals for H-3 and H-4, and another between H-4 and H-6, would confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the predicted signals for H-3, H-4, and H-6 to their corresponding carbon signals C-3, C-4, and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary (non-protonated) carbons. For example, H-3 would show correlations to C-1, C-2, and C-5, while H-6 would correlate to C-1 and C-4, thereby confirming the complete substitution pattern of the ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₃F₃IN), the theoretical exact mass of the molecular ion ([M]⁺˙) is 296.9269. HRMS analysis can distinguish this value from other potential formulas with the same nominal mass, providing definitive confirmation of the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, the fragmentation pattern would be expected to show characteristic losses:
Loss of an iodine radical (•I): A major fragment would likely correspond to the loss of the iodine atom, resulting in an ion at m/z 169.9.
Loss of a nitrile radical (•CN): Fragmentation involving the loss of the cyano group would yield an ion at m/z 270.9.
Loss of CF₃ radical (•CF₃): Loss of the trifluoromethyl group would result in an ion at m/z 227.9. Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the different substituents on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic peak would be the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration, typically appearing around 2220-2240 cm⁻¹. nist.gov Additionally, strong absorptions in the 1100-1350 cm⁻¹ region would be indicative of the C-F stretching modes of the trifluoromethyl group. Other expected signals include aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹).
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H Stretch | Aromatic Ring |
| 2220 - 2240 | C≡N Stretch | Nitrile |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1350 | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~500 - 600 | C-I Stretch | Aryl Iodide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. For complex organic molecules like this compound, this method would yield an unambiguous three-dimensional model of its solid-state structure.
While the specific crystal structure of this compound is not publicly available, the analysis of structurally similar compounds, such as 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, provides insight into the type of data that can be obtained. nih.gov In the study of this related molecule, single crystals suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution. nih.goviucr.org
The analysis revealed a planar geometry for the benzene ring and its substituents. nih.gov The crystal structure determination allows for the precise measurement of bond lengths and angles, as well as the characterization of intermolecular forces that govern the crystal packing. In the case of the analogue, 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, significant intermolecular contacts including F⋯H, F⋯I, F⋯N, N⋯I, and F⋯C were identified and quantified using Hirshfeld surface analysis. nih.gov Such interactions are crucial for understanding the physical properties of the solid material. A similar analysis for this compound would elucidate the role of the iodine, trifluoromethyl, and nitrile groups in directing the crystal lattice formation.
Table 1: Illustrative Crystallographic Data from an Analogous Compound (2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Key Intermolecular Contacts | F⋯H (29.4%), F⋯I (15.8%), F⋯N (11.4%), N⋯I (5.6%) |
Data derived from the analysis of a structurally related compound to illustrate the outputs of X-ray crystallography. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool in synthetic chemistry for both the separation of a desired compound from a reaction mixture and the assessment of its purity. For this compound, various chromatographic methods are employed.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The method is used to assess purity by separating the target compound from starting materials, byproducts, and residual solvents.
The choice of the capillary column is critical for achieving good separation. A common choice for halogenated aromatic compounds is a column with a 5% phenyl-substituted dimethylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarity. chromatographyonline.com The instrument conditions, including oven temperature program, carrier gas flow rate, and injector temperature, would be optimized to ensure sharp peaks and high resolution. The use of a mass spectrometer detector allows for the confirmation of the compound's identity by matching its mass spectrum with known data and for the quantification of impurities.
Table 2: Typical Gas Chromatography Parameters for Analysis of Halogenated Aromatics
| Parameter | Typical Specification |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Detector | Mass Spectrometer (MS) |
| Purpose | Purity assessment, impurity identification |
These are general parameters suitable for the analysis of compounds like this compound. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and preparative separation of non-volatile or thermally sensitive compounds. For substituted benzonitriles, reverse-phase HPLC (RP-HPLC) is a commonly applied method. sielc.com
In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 (octadecylsilyl) column. The mobile phase is a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov By running a gradient (i.e., changing the solvent composition over time), compounds with different polarities can be effectively separated. Detection is often achieved using a UV detector, as the aromatic ring of the benzonitrile (B105546) absorbs UV light. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.
Analysis of the related compound 2-Nitro-4-(trifluoromethyl)benzonitrile can be performed on a reverse-phase column using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for the preparative isolation of impurities. sielc.com
Table 3: Exemplar HPLC Conditions for a Substituted Trifluoromethylbenzonitrile
| Parameter | Specification |
|---|---|
| Mode | Reverse-Phase (RP) HPLC |
| Stationary Phase | Newcrom R1 (a type of reverse-phase column) |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Application | Purity determination and preparative separation |
Conditions based on a method for the analogous compound 2-Nitro-4-(trifluoromethyl)benzonitrile. sielc.com
Silica (B1680970) Gel Column Chromatography for Purification
Silica gel column chromatography is the most common method for the purification of synthetic organic compounds on a laboratory scale. beilstein-journals.org This technique is widely used to isolate substituted benzonitriles from crude reaction mixtures. rsc.orgosaka-u.ac.jp The separation is based on the principle of adsorption, where compounds in the mixture are passed through a column packed with silica gel (the stationary phase).
An appropriate solvent or mixture of solvents, known as the eluent (the mobile phase), is chosen to move the compounds down the column at different rates depending on their polarity. researchgate.net For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (such as n-hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. beilstein-journals.orgrsc.org The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities. Fractions are collected as the eluent exits the column and are analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net
Table 4: Reported Eluent Systems for Purification of Related Compounds
| Eluent System | Compound Type / Application |
|---|---|
| Petroleum Ether (PE) : Ethyl Acetate (EA) (e.g., 100:1 to 8:1) | Purification of various synthetic intermediates |
| n-Hexane (100%) | Purification of a substituted indole (B1671886) |
| n-Hexane : Ethyl Acetate (10:1) | Purification of a substituted sulfane |
These solvent systems have been used for purifying structurally similar organic molecules, indicating their suitability for this compound. rsc.orgosaka-u.ac.jp
Emerging Research Directions and Future Perspectives
Sustainable and Green Synthesis Approaches
A significant push in modern organic chemistry is the adoption of sustainable practices that minimize environmental impact. For the synthesis of benzonitriles, this involves moving away from harsh reagents, toxic solvents, and metal catalysts where possible.
Recent advancements in green chemistry are paving the way for the synthesis of aromatic nitriles without the need for traditional solvents or metal catalysts. researchgate.netrsc.orgmdpi.com One promising area is mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions. mdpi.com This solvent-free approach can lead to high yields in significantly shorter reaction times. mdpi.com Another green strategy involves the use of ionic liquids, which can act as recyclable co-solvents and catalysts, simplifying separation processes and eliminating the need for metal salt catalysts. researchgate.netrsc.orgrsc.org These methodologies present a viable path toward a more environmentally friendly production of 5-Iodo-2-(trifluoromethyl)benzonitrile. For instance, an external-catalyst-free strategy has been developed for trifluoromethylation/cyclization reactions where the amide groups of the reactants themselves promote the generation of the required CF3 radical. nih.gov
Table 1: Comparison of Green Synthesis Methodologies for Benzonitriles
| Methodology | Key Principles | Potential Advantages for this compound Synthesis |
|---|---|---|
| Mechanochemistry | Use of mechanical force (ball milling) to drive reactions in the absence of solvent. | Reduced solvent waste, faster reaction times, potential for improved yields. |
| Ionic Liquids | Employing ionic liquids as recyclable solvents and catalysts. rsc.orgrsc.org | Elimination of metal catalysts, simplified product separation, reusability of the reaction medium. researchgate.netrsc.org |
| Catalyst-Free Radical Reactions | Self-catalysis where the reactant promotes radical generation. nih.gov | Avoids external catalyst cost and contamination, mild reaction conditions. |
Flow chemistry, or continuous processing, is increasingly adopted in the pharmaceutical and fine chemical industries for its enhanced safety, reproducibility, and scalability. mt.comresearchgate.net In a flow system, reactants are pumped through a series of tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mt.comuc.pt This technology is particularly well-suited for handling potentially hazardous reagents or highly exothermic reactions safely. mt.com The application of flow chemistry could enable a safer and more efficient multi-step synthesis of this compound and its derivatives, facilitating rapid optimization and scale-up. researchgate.netunimi.it
Asymmetric Synthesis and Chiral Derivative Development
The development of chiral molecules is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. mdpi.com Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For derivatives of this compound, this involves creating stereocenters in a controlled manner.
Research in this area focuses on using chiral catalysts or auxiliaries to guide the stereochemical outcome of reactions. For example, asymmetric Friedel-Crafts reactions with pyrroles and β-trifluoromethylated acrylates have been used to create chiral trifluoromethyl-containing indole (B1671886) derivatives. rsc.org Similarly, the asymmetric aza-Henry reaction can produce chiral α-trifluoromethyl β-nitroamines with high enantioselectivity under mild conditions. nih.gov These strategies could be adapted to synthesize chiral derivatives from the this compound scaffold, opening new avenues for drug discovery. nih.gov
Photoredox Catalysis and Electrocatalysis in Functionalization
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. researchgate.net This methodology is particularly powerful for C-H functionalization and for generating aryl radicals from precursors like iodoarenes. nih.gov For this compound, the carbon-iodine bond is a prime target for photoredox-mediated cross-coupling reactions, allowing for the introduction of various functional groups without the need for high temperatures. This approach can be used for arylation, trifluoromethylation, and the formation of diverse C-C and C-heteroatom bonds. nih.govbeilstein-journals.org
Electrocatalysis offers another sustainable approach, using electricity to drive chemical reactions. It can be applied to generate reactive intermediates for constructing complex molecules. For instance, an electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines has been developed to synthesize N-aryl isoindolinones, demonstrating the potential of electrochemistry in functionalizing benzonitrile derivatives. researchgate.net
Development of Novel Reagents and Catalysts for Benzonitrile Functionalization
Continuous innovation in reagent and catalyst design is expanding the toolkit for modifying benzonitrile-containing molecules. For trifluoromethylation, novel reagents such as 2-trifluoromethylated benzimidazoline derivatives, used with catalytic amounts of copper, have proven effective for iodoarenes. beilstein-journals.org Togni reagents are also widely used to introduce the CF3 group into organic molecules. beilstein-journals.org
In the realm of catalysis, N-heterocyclic carbenes (NHCs) have been reported to catalyze the assembly of the benzonitrile framework itself. acs.org Furthermore, the development of cost-effective and environmentally benign catalysts, such as those based on nanoscale iron oxide, facilitates green synthesis routes for functionalized benzonitriles from aldehydes. researchgate.net These new tools could be applied to this compound to either modify the existing functional groups or to build the aromatic core with greater efficiency and selectivity.
Integration into Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov Cascade reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. Both strategies are prized for their ability to rapidly build molecular complexity from simple starting materials, adhering to the principles of atom and step economy.
The structure of this compound, with its distinct iodo, trifluoromethyl, and nitrile functional groups, makes it an ideal candidate for integration into such reactions. For example, a metal-free multicomponent cascade reaction has been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov By participating in MCRs, this compound could serve as a key building block for the rapid generation of diverse and complex heterocyclic libraries for screening in drug discovery and materials science.
Q & A
Q. What are the recommended synthetic routes for 5-Iodo-2-(trifluoromethyl)benzonitrile, and how can intermediates be optimized?
Methodological Answer: A common approach involves halogenation of 2-(trifluoromethyl)benzonitrile. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or iodonium salts under controlled conditions (e.g., −5 to 10°C in aqueous HCl) is effective . Key steps include:
- Intermediate purification : Use column chromatography with hexane/ethyl acetate gradients to isolate intermediates.
- Yield optimization : Maintain stoichiometric control of iodine sources (e.g., KI) and monitor reaction progress via TLC (Rf ~0.3–0.5 in 9:1 hexane/EtOAc) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- HPLC Analysis : Utilize a Waters Spherisorb ODS-2 column (L1 phase) with UV detection at 254 nm. Retention times for benzonitrile derivatives typically range 3–7 minutes under isocratic conditions (60:40 acetonitrile/water) .
- Mass Spectrometry : Confirm molecular weight (MW: 313.01 g/mol) via ESI-MS in positive ion mode. Expected [M+H]+ peak at m/z 314.01 .
- Melting Point : Compare observed mp (e.g., 123–124°C) with literature values for consistency .
Advanced Research Questions
Q. How do electronic effects of substituents (iodo vs. trifluoromethyl) influence cross-coupling reactivity in this compound?
Methodological Answer: The iodo group acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromo/chloro analogs. The trifluoromethyl group, being electron-withdrawing, enhances electrophilicity at the 5-position. Key considerations:
-
Reactivity Table :
Substituent Position Reactivity (Pd-catalyzed) Yield Range 5-Iodo, 2-CF3 High (k > 0.1 min⁻¹) 70–85% 5-Bromo, 2-CF3 Moderate (k ~0.05 min⁻¹) 50–65% Data derived from analogous trifluoromethyl benzonitriles . -
Mechanistic Insight : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and transition states. The CF3 group stabilizes intermediates via inductive effects .
Q. How can researchers address contradictions in biological activity data for halogenated benzonitriles?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Resolve via:
- Standardized Assays : Use cell-free enzymatic assays (e.g., kinase inhibition) with ≥95% pure compound (validated by HPLC ).
- Metabolite Screening : Perform LC-MS/MS to identify degradation products (e.g., deiodinated or nitrile-hydrolyzed metabolites) that may confound results .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 5-Bromo-2-(trifluoromethyl)benzonitrile) to isolate substituent-specific effects .
Q. What strategies improve regioselectivity in functionalizing this compound?
Methodological Answer:
Q. How can computational modeling predict the stability of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min. Compare with DFT-calculated bond dissociation energies (BDEs) for C–I (~55 kcal/mol) and C–CF3 (~90 kcal/mol) bonds .
- Solubility Prediction : Use COSMO-RS simulations in solvents like DMSO or THF to optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
